molecular formula C13H11ClO2 B1234370 4-Chloronaphthyl glycidyl ether CAS No. 61396-63-2

4-Chloronaphthyl glycidyl ether

Cat. No. B1234370
CAS RN: 61396-63-2
M. Wt: 234.68 g/mol
InChI Key: ROMPTBQYHBEQFU-UHFFFAOYSA-N
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Description

4-Chloronaphthyl glycidyl ether, also known as 4-Chloronaphthyl glycidyl ether, is a useful research compound. Its molecular formula is C13H11ClO2 and its molecular weight is 234.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloronaphthyl glycidyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloronaphthyl glycidyl ether including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61396-63-2

Molecular Formula

C13H11ClO2

Molecular Weight

234.68 g/mol

IUPAC Name

2-[(4-chloronaphthalen-1-yl)oxymethyl]oxirane

InChI

InChI=1S/C13H11ClO2/c14-12-5-6-13(16-8-9-7-15-9)11-4-2-1-3-10(11)12/h1-6,9H,7-8H2

InChI Key

ROMPTBQYHBEQFU-UHFFFAOYSA-N

SMILES

C1C(O1)COC2=CC=C(C3=CC=CC=C32)Cl

Canonical SMILES

C1C(O1)COC2=CC=C(C3=CC=CC=C32)Cl

synonyms

4-chloronaphthalene glycide ether
4-chloronaphthyl glycidyl ether
CGE(N)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of 44.5 parts of 4-chloro-1-naphthalenol and 115 parts of 2-(chloromethyl)oxirane are added portionwise 17.1 parts of potassium hydroxide (exothermic reaction). When the exothermic reaction is ceased, the whole is heated to reflux and stirred at reflux temperature for 2 hours. Water is added and the whole is extracted twice with trichloromethane. The combined extracts are washed three times with water, dried and evaporated. The residue is distilled, yielding 45.3 parts of 2-[(4-chloro-1-naphthalenyloxy)-methyl]oxirane; bp. 150°-151° C. at 0.2 mm. pressure.
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